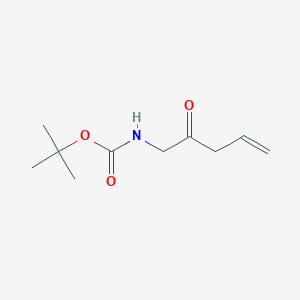
1-(tert-Butoxycarbonylamino)-4-pentene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonylamino)-4-pentene-2-one, commonly known as Boc-aminopentenone, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and commonly used in organic synthesis.
Wirkmechanismus
The mechanism of action of Boc-aminopentenone is not fully understood. However, it is believed to act as a Michael acceptor and undergo nucleophilic addition with various nucleophiles such as amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
Boc-aminopentenone has no known biochemical or physiological effects in living organisms. It is used solely as a research chemical.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-aminopentenone in lab experiments include its high purity, ease of synthesis, and versatility in organic synthesis. However, its limitations include its toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Boc-aminopentenone in scientific research. One direction is the development of new synthetic methodologies using Boc-aminopentenone as a building block. Another direction is the synthesis of new biologically active molecules using Boc-aminopentenone as a precursor. Additionally, the development of new chiral auxiliaries and ligands using Boc-aminopentenone is an area of future research.
Synthesemethoden
The synthesis of Boc-aminopentenone involves the reaction of tert-butyl carbamate with 4-penten-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to form the final product.
Wissenschaftliche Forschungsanwendungen
Boc-aminopentenone is commonly used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. It is also used as a precursor for the synthesis of chiral auxiliaries and ligands.
Eigenschaften
CAS-Nummer |
121505-97-3 |
|---|---|
Produktname |
1-(tert-Butoxycarbonylamino)-4-pentene-2-one |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-(2-oxopent-4-enyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
InChI-Schlüssel |
PDOPATKJWSJPBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)CC=C |
Synonyme |
Carbamic acid, (2-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



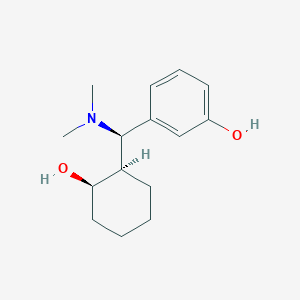
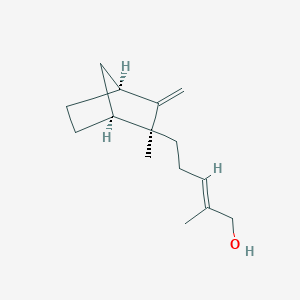
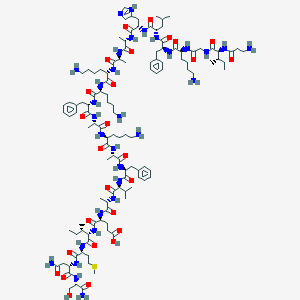
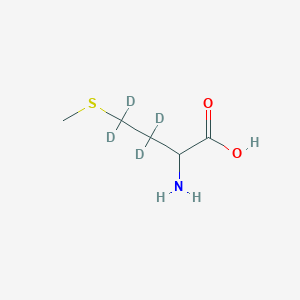
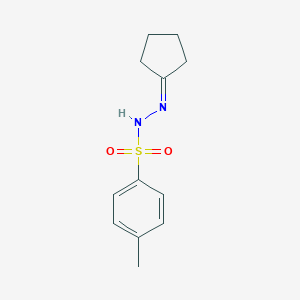
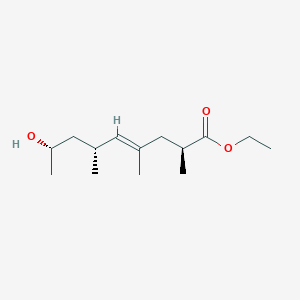
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
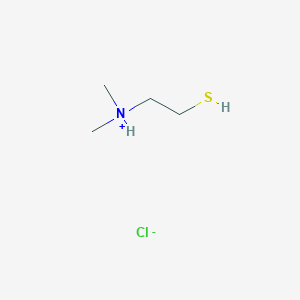

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
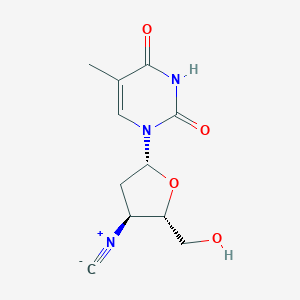

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)